molecular formula C5H8I2O2 B8615199 3-Iodomethyl-4-iodobutyric acid

3-Iodomethyl-4-iodobutyric acid

Cat. No.: B8615199
M. Wt: 353.92 g/mol
InChI Key: IZQZYZSNVKBHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodomethyl-4-iodobutyric acid is a polyhalogenated carboxylic acid characterized by iodine substituents at the 3- and 4-positions of a butyric acid backbone. The 3-position features an iodomethyl (-CH₂I) group, while the 4-position bears a terminal iodine atom. This dual iodination enhances its electrophilic reactivity, making it a valuable intermediate in organic synthesis, particularly in alkylation reactions and the construction of complex molecules like lactones or peptide conjugates .

Properties

Molecular Formula

C5H8I2O2

Molecular Weight

353.92 g/mol

IUPAC Name

4-iodo-3-(iodomethyl)butanoic acid

InChI

InChI=1S/C5H8I2O2/c6-2-4(3-7)1-5(8)9/h4H,1-3H2,(H,8,9)

InChI Key

IZQZYZSNVKBHGR-UHFFFAOYSA-N

Canonical SMILES

C(C(CI)CI)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Iodomethyl-4-iodobutyric acid with structurally related iodinated carboxylic acids, highlighting key differences in molecular properties and applications:

Compound Molecular Formula Molecular Weight CAS Number Key Features Applications
This compound C₅H₇I₂O₂ 343.93 (calculated) Not available Dual iodine substituents; high reactivity for alkylation and conjugation Synthesis of γ-lactones, peptide modifications, drug intermediates
4-Iodobutyric acid C₄H₇IO₂ 214.00 7425-27-6 Single iodine at C4; simpler structure Alkylation reactions, γ-lactone synthesis
Methyl 4-Iodobutyrate C₅H₉IO₂ 228.03 14273-85-9 Ester form of 4-iodobutyric acid; stabilized for storage Esterification studies, precursor for bioactive molecules
4-Azido-3-iodobenzoic acid C₇H₄IN₃O₂ 289.03 1216380-53-8 Azide and iodine substituents on aromatic ring Click chemistry, bioconjugation, radiopharmaceuticals
4-Iodo-3-nitrobenzoic acid C₇H₄INO₄ 293.02 Not available Nitro and iodine groups; electron-withdrawing effects Pharmaceuticals, agrochemical intermediates

Key Findings:

Reactivity and Functionalization: this compound’s dual iodine atoms enhance its utility in nucleophilic substitution reactions compared to mono-iodinated analogs like 4-iodobutyric acid .

Structural vs. Aromatic Derivatives :

  • Aliphatic iodinated acids (e.g., 4-iodobutyric acid) are more flexible and suited for aliphatic chain modifications, while aromatic derivatives like 4-azido-3-iodobenzoic acid are ideal for aryl-based conjugations .
  • Aromatic nitro groups (e.g., in 4-iodo-3-nitrobenzoic acid) increase electrophilicity, enabling diverse substitution reactions .

Biological and Industrial Relevance :

  • Azide-containing analogs (e.g., 4-azido-3-iodobenzoic acid) are critical in bioorthogonal chemistry, whereas aliphatic iodinated acids are preferred in polymer and material science .
  • Methyl esters (e.g., Methyl 4-iodobutyrate) offer improved stability for commercial storage and transport .

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